molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid

Cat. No. B068604
M. Wt: 268.72 g/mol
InChI Key: CPYFXXWHNKSBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chemical compound that is commonly used in scientific research. This compound is also known as PCB 3 and is a member of the polychlorinated biphenyl (PCB) family. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties. However, they were later found to be toxic and have been banned in many countries. PCB 3 is a non-toxic PCB congener that is used as a substitute for toxic PCBs in scientific research.

Mechanism Of Action

The mechanism of action of PCB 3 is not fully understood. However, it is believed to interact with cellular signaling pathways and modulate gene expression. PCB 3 has been shown to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) in vitro. These receptors play important roles in regulating cellular growth and differentiation, and their dysregulation has been linked to cancer and other diseases.

Biochemical And Physiological Effects

PCB 3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PCB 3 can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and reduce inflammation in macrophages. In vivo studies have shown that PCB 3 can affect the expression of genes involved in lipid metabolism and inflammation in mice.

Advantages And Limitations For Lab Experiments

One advantage of using PCB 3 in scientific research is its low toxicity compared to other PCB congeners. This makes it a safer alternative for researchers working with PCBs. Another advantage is its availability as a reference standard for analytical chemistry. However, one limitation of using PCB 3 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on PCB 3. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Another area of interest is its role in environmental contamination. PCB 3 has been detected in environmental samples, but its sources and fate in the environment are not well understood. Future research could help to better understand the environmental impact of PCB 3 and other non-toxic PCB congeners.

Scientific Research Applications

PCB 3 is used in a variety of scientific research applications. It is commonly used as a reference standard in analytical chemistry to identify and quantify PCBs in environmental samples. PCB 3 is also used in toxicology studies to investigate the effects of PCB exposure on biological systems. In addition, PCB 3 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

CAS RN

179051-19-5

Product Name

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

4-(4-chlorophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)

InChI Key

CPYFXXWHNKSBRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

synonyms

4'-CHLORO-4-BIPHENYLSULFONIC ACID

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chlorobiphenyl (15 g, 79.8 mmol) in chloroform (150 mL) is added dropwise chlorosulfonic acid (11.2 g, 96 mmol). A white solid precipitate forms during the addition. The reaction is stirred at room temperature for 6 hr, at which time the precipitate is collected by filtration and the precipitate is then washed with cold chloroform. The product is dried under vacuum to give a white solid product. The product is used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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